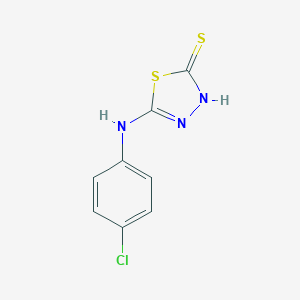

5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione

Vue d'ensemble

Description

5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its promising pharmacological properties. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

Mécanisme D'action

The exact mechanism of action of 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione is not fully understood. However, studies suggest that it exerts its pharmacological effects by modulating various cellular signaling pathways such as nuclear factor kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)/Akt.

Effets Biochimiques Et Physiologiques

Studies have shown that 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione exhibits various biochemical and physiological effects such as antioxidant, analgesic, and antipyretic activities. It also has a protective effect against liver and kidney damage induced by various toxins.

Avantages Et Limitations Des Expériences En Laboratoire

5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione has several advantages in lab experiments such as its ease of synthesis, low toxicity, and high stability. However, its limited solubility in water and some organic solvents can pose a challenge in certain experiments.

Orientations Futures

There are several future directions for the research on 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another direction is to explore its structure-activity relationship to design more potent analogs with improved pharmacological properties. Furthermore, studies can be conducted to evaluate its safety and toxicity profile in vivo to determine its potential as a drug candidate.

Méthodes De Synthèse

The synthesis of 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione can be achieved through various methods such as the reaction of 4-chloroaniline with thiosemicarbazide in the presence of phosphorus oxychloride, or by the reaction of 4-chloroaniline with 2-aminothiophenol in the presence of sodium hydroxide. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Applications De Recherche Scientifique

5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione has been extensively studied for its pharmacological properties such as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also exhibits antimicrobial activity against various bacterial and fungal strains. In addition, 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione has shown promising anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

Propriétés

IUPAC Name |

5-(4-chloroanilino)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S2/c9-5-1-3-6(4-2-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSWFROAQPHJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NNC(=S)S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163664 | |

| Record name | 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727271 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione | |

CAS RN |

14731-29-4 | |

| Record name | 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014731294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC209947 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)